[12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaen-13-yl]-phenylmethanone
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Overview
Description
7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core fused with dithieno rings and substituted with amino, chlorophenyl, and phenylmethanone groups. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylOne common synthetic route involves the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with an appropriate nucleophile forms the desired product . The reaction conditions often include the use of copper salts as catalysts and organic solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles, electrophiles, organic solvents, catalysts such as copper or palladium salts.
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development .
Medicine
In medicine, the compound is investigated for its therapeutic potential in treating various diseases. Its unique structure and functional groups allow it to interact with specific molecular targets, making it a potential candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, its interaction with inflammatory pathways can reduce inflammation and provide therapeutic benefits in inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone : This compound shares a similar core structure with 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone but differs in the presence of a pyrazole ring and triazolo-thiadiazine moiety .
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides : This compound has a pyrrolo-pyrimidine core and is known for its selective inhibition of protein kinase B (Akt), making it a potent anticancer agent .
Uniqueness
The uniqueness of 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone lies in its fused dithieno-quinoline core and the presence of multiple functional groups. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C26H17ClN2OS2 |
---|---|
Molecular Weight |
473 g/mol |
IUPAC Name |
[12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaen-13-yl]-phenylmethanone |
InChI |
InChI=1S/C26H17ClN2OS2/c27-16-8-6-14(7-9-16)20-18-10-11-19-17(12-13-31-19)23(18)29-26-21(20)22(28)25(32-26)24(30)15-4-2-1-3-5-15/h1-9,12-13H,10-11,28H2 |
InChI Key |
YFYXXIMEMKQKBA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CS2)C3=C1C(=C4C(=C(SC4=N3)C(=O)C5=CC=CC=C5)N)C6=CC=C(C=C6)Cl |
Canonical SMILES |
C1CC2=C(C=CS2)C3=NC4=C(C(=C31)C5=CC=C(C=C5)Cl)C(=C(S4)C(=O)C6=CC=CC=C6)N |
Origin of Product |
United States |
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